

Validating the Structure of 4-Iodobenzo[d]isoxazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Iodobenzo[d]isoxazole

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The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of **4-iodobenzo[d]isoxazole**, a heterocyclic scaffold with potential pharmacological applications, unambiguous characterization is paramount. This guide provides a comparative overview of key analytical techniques for structural elucidation, presenting experimental data from related compounds to inform the validation process.

Data Presentation: Comparative Spectroscopic and Crystallographic Data

The following tables summarize typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for benzo[d]isoxazole derivatives. While specific data for **4-iodobenzo[d]isoxazole** derivatives are not extensively published, the provided data for analogous structures offer a valuable reference for comparison. The presence of an iodine atom at the 4-position is expected to influence the chemical shifts of nearby protons and carbons in NMR spectroscopy and will be readily apparent in the mass spectrum due to its characteristic isotopic pattern.

Table 1: Comparative ^1H NMR and ^{13}C NMR Chemical Shift Data (in ppm) of Substituted Isoxazoles

Compound/Fragment	H-3	H-5	Aromatic Protons	C-3	C-4	C-5	Aromatic Carbons	Reference
5-Phenyl-3-(quinolin-2-yl)isoxazole	-	7.39 (s)	7.45-8.30 (m)	164.2	98.6	170.6	119.1-148.7	[1]
3-phenyl-5-(p-tolyl)isoxazole	6.77 (s)	-	7.28-7.87 (m)	162.8	96.8	170.5	124.6-140.4	[2]
5-(4-chlorophenyl)-3-phenyliisoxazole	6.81 (s)	-	7.44-7.87 (m)	163.0	97.8	169.2	125.9-136.3	[2]
Expected for 4-Iodobenzod[i]isoxazole	Shifted	Shifted	Characteristic Pattern	Shifted	Low Field Shift	Shifted	Characteristic Pattern	N/A

Note: The iodine atom's electron-withdrawing and anisotropic effects will likely cause downfield shifts in the signals of adjacent protons and carbons.

Table 2: Mass Spectrometry Data for Substituted Isoxazoles

Compound	Molecular Formula	Ionization Mode	[M+H] ⁺ Calculated	[M+H] ⁺ Found	Reference
5-Phenyl-3-(quinolin-2-yl)isoxazole	C ₁₈ H ₁₂ N ₂ O	ESI	273.1022	273.1027	[1]
5-(4-chlorophenyl)-3-(quinolin-2-yl)isoxazole	C ₁₈ H ₁₁ ClN ₂ O	ESI	307.0638	307.0644	[1]
Expected for 4-Iodobenzo[d]isoxazole	C ₇ H ₄ INO	ESI/EI	244.9389	To be determined	N/A

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 3: Comparison of Analytical Techniques for Structural Validation

Technique	Information Provided	Strengths	Limitations
¹ H and ¹³ C NMR	Connectivity of atoms, chemical environment of nuclei.	Provides detailed structural information in solution.	Requires soluble material, can be complex to interpret for complex molecules.
Mass Spectrometry	Molecular weight and elemental composition.	High sensitivity, provides accurate mass.	Does not provide information on stereochemistry.
X-ray Crystallography	Absolute 3D structure of the molecule in the solid state.	Unambiguous structure determination. [3] [4] [5]	Requires a single, high-quality crystal. [3] [6]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable structural validation. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **4-iodobenzo[d]isoxazole** derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:**
 - Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.^[1]
 - Acquire ¹³C NMR spectra on the same instrument.
 - Use standard pulse programs. For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- **Data Acquisition:**
 - Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
 - Acquire the mass spectrum in the appropriate mass range.
 - For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

- **Data Analysis:** Determine the molecular weight from the molecular ion peak. Use the accurate mass data to calculate the elemental composition.

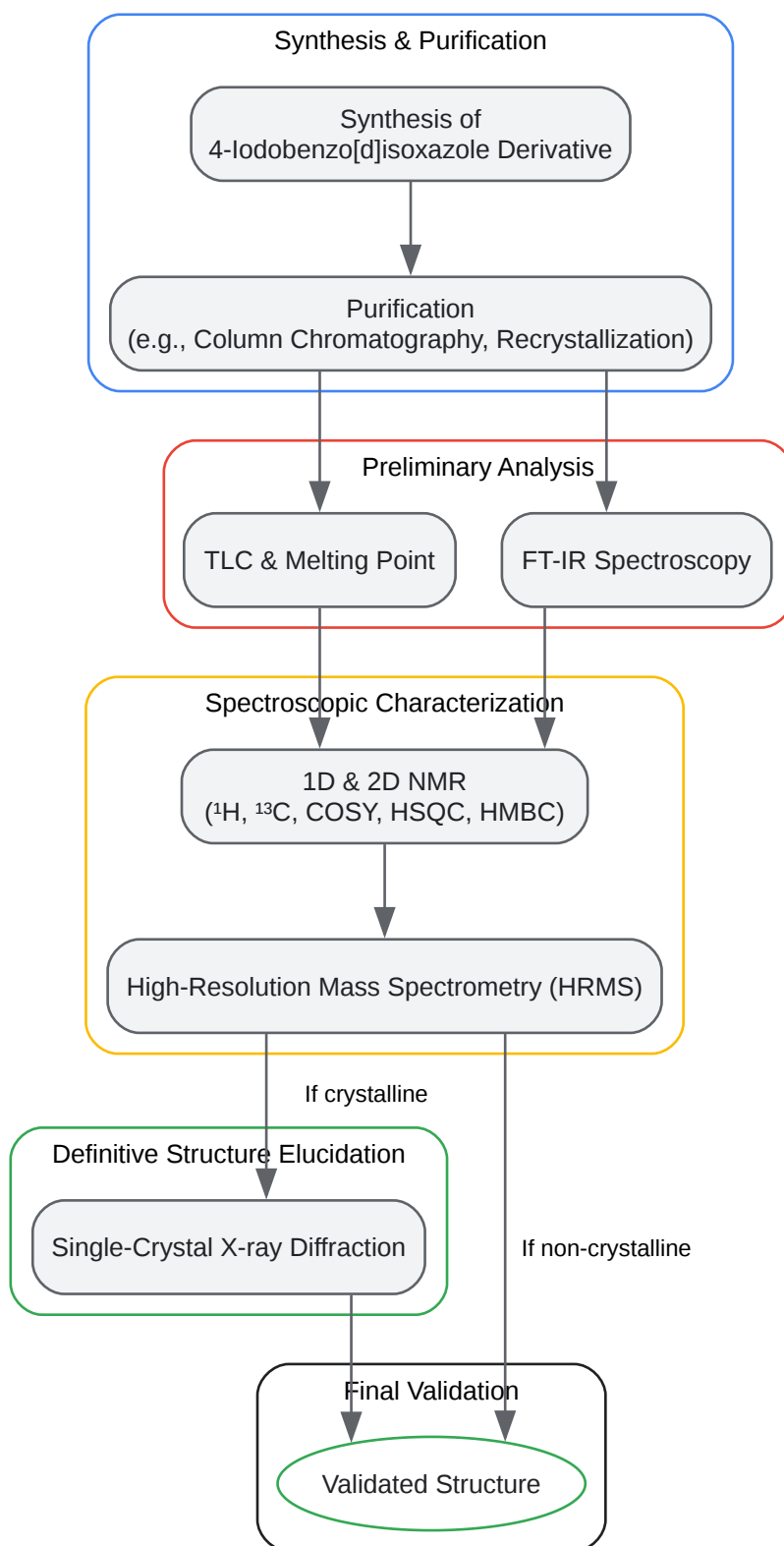
Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals of the **4-iodobenzo[d]isoxazole** derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.^{[4][6]}
- **Data Collection:**
 - Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
 - Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
- **Structure Solution and Refinement:**
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the collected diffraction data to obtain the final atomic coordinates and molecular structure.^[7]

Visualizations

Workflow for Structural Validation of a Novel 4-Iodobenzo[d]isoxazole Derivative

The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized **4-iodobenzo[d]isoxazole** derivative.



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Caption: A typical workflow for the synthesis and structural validation of novel organic compounds.

Generalized Signaling Pathway Investigation

While the specific biological targets of **4-iodobenzo[d]isoxazole** derivatives are not well-defined, isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[8][9][10] The following diagram illustrates a generalized approach to investigating the potential interaction of a novel compound with a hypothetical signaling pathway.



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Caption: A hypothetical signaling cascade for investigating the mechanism of action of a novel compound.

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